2-Acetylthio-3-chlorobenzoic acid

Description

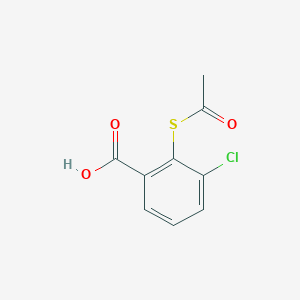

2-Acetylthio-3-chlorobenzoic acid is a benzoic acid derivative featuring a chlorine substituent at the 3-position and an acetylthio (-SCOCH₃) group at the 2-position of the aromatic ring. This combination of functional groups imparts unique physicochemical properties, including altered solubility, acidity, and reactivity compared to simpler benzoic acid derivatives. The acetylthio group, a thioester, is electron-withdrawing and may enhance metabolic stability in pharmaceutical applications, while the chlorine atom contributes to steric and electronic effects .

Properties

Molecular Formula |

C9H7ClO3S |

|---|---|

Molecular Weight |

230.67 g/mol |

IUPAC Name |

2-acetylsulfanyl-3-chlorobenzoic acid |

InChI |

InChI=1S/C9H7ClO3S/c1-5(11)14-8-6(9(12)13)3-2-4-7(8)10/h2-4H,1H3,(H,12,13) |

InChI Key |

JLELLEVRYCFOKF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)SC1=C(C=CC=C1Cl)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Amino-3-chlorobenzoic Acid ()

Structural Differences :

- Substituents: 2-amino (-NH₂) and 3-chloro (-Cl) groups.

- Functional Group Reactivity: The amino group participates in hydrogen bonding and undergoes diazotization or acylation reactions, whereas the acetylthio group in 2-acetylthio-3-chlorobenzoic acid is more lipophilic and reactive toward nucleophiles (e.g., hydrolysis or transesterification).

Physicochemical Properties :

- Solubility: Higher solubility in polar solvents (e.g., water, ethanol) due to the amino group’s hydrogen-bonding capacity.

- Acidity: The amino group slightly reduces acidity (pKa ~3.5–4.0) compared to unsubstituted benzoic acid (pKa ~4.2), while the electron-withdrawing acetylthio group in this compound likely lowers the pKa further.

(3-Chlorobenzyl)thio]acetic Acid (CAS 34722-33-3, )

Structural Differences :

- Backbone : A thioether (-S-) links a 3-chlorobenzyl group to an acetic acid moiety, distinct from the thioester and benzoic acid core of this compound.

- Electronic Effects : The thioether is less electron-withdrawing than a thioester, reducing reactivity toward hydrolysis.

Physicochemical Properties :

- Solubility : Lower water solubility due to the hydrophobic benzyl group.

- Stability : Thioethers are more stable under physiological conditions compared to thioesters, which are prone to enzymatic cleavage.

Comparative Data Table

| Property | This compound | 2-Amino-3-chlorobenzoic Acid | (3-Chlorobenzyl)thio]acetic Acid |

|---|---|---|---|

| Molecular Formula | C₉H₇ClO₃S | C₇H₆ClNO₂ | C₉H₉ClO₂S |

| Key Substituents | 2-Acetylthio, 3-Cl | 2-Amino, 3-Cl | (3-Cl-benzyl)thio, acetic acid |

| Solubility in Water | Low (estimated) | Moderate | Very low |

| Reactivity | High (thioester hydrolysis) | Moderate (amino acylation) | Low (thioether stability) |

| Acidity (pKa) | ~2.8–3.2 (estimated) | ~3.5–4.0 | ~4.5–5.0 |

| Primary Applications | Drug intermediates | Dyes, NSAIDs | Chemical synthesis |

Key Research Findings

Substituent Effects on Reactivity :

- Thioesters (as in this compound) are more reactive than thioethers or amines, making them suitable for prodrug designs where controlled release is required .

- Chlorine at the 3-position enhances electrophilic aromatic substitution resistance but may increase toxicity in biological systems .

Biological Implications: The acetylthio group’s lipophilicity may improve blood-brain barrier penetration compared to 2-amino-3-chlorobenzoic acid, which is more polar .

Synthetic Utility: (3-Chlorobenzyl)thio]acetic acid’s stability makes it a preferred intermediate for non-pharmaceutical applications, whereas this compound’s reactivity aligns with targeted drug delivery systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.